molecular formula C15H13Cl2NO2 B14425129 2-(2,4-Dichloro-3-methylphenoxy)-N-phenylacetamide CAS No. 84507-78-8

2-(2,4-Dichloro-3-methylphenoxy)-N-phenylacetamide

Cat. No.: B14425129
CAS No.: 84507-78-8
M. Wt: 310.2 g/mol
InChI Key: IAVYRIRFAFCVAA-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-3-methylphenoxy)-N-phenylacetamide is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of dichloro and methyl groups attached to a phenoxy ring, along with a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-3-methylphenoxy)-N-phenylacetamide typically involves the reaction of 2,4-dichloro-3-methylphenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-3-methylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Dichloro-3-methylphenoxy)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-3-methylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Clomeprop: Another herbicidal compound with a similar structure.

    2-(2,4-Dichloro-3-methylphenoxy)propanoic acid: A related compound with similar chemical properties.

Uniqueness

2-(2,4-Dichloro-3-methylphenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84507-78-8

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

2-(2,4-dichloro-3-methylphenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H13Cl2NO2/c1-10-12(16)7-8-13(15(10)17)20-9-14(19)18-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)

InChI Key

IAVYRIRFAFCVAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCC(=O)NC2=CC=CC=C2)Cl

Origin of Product

United States

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